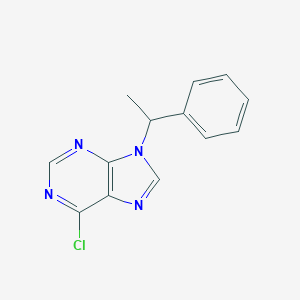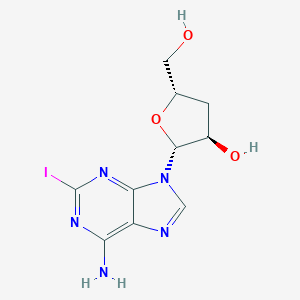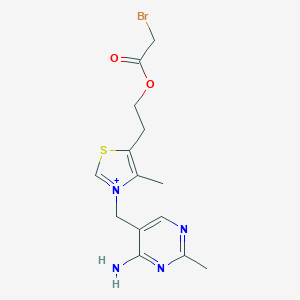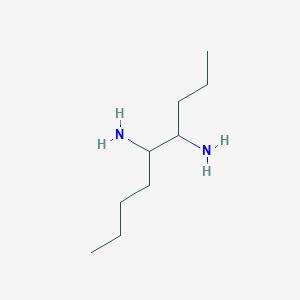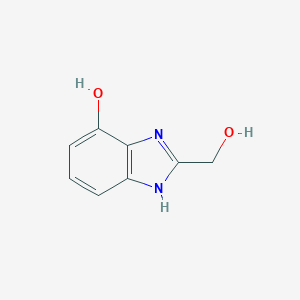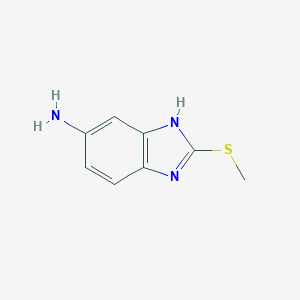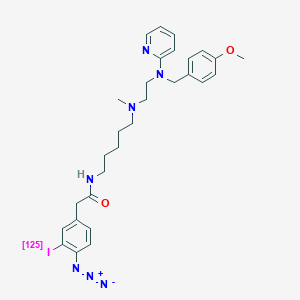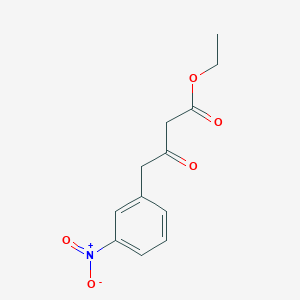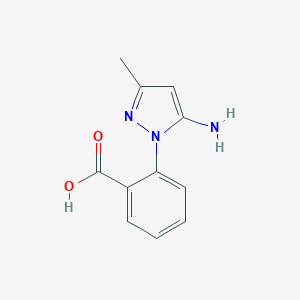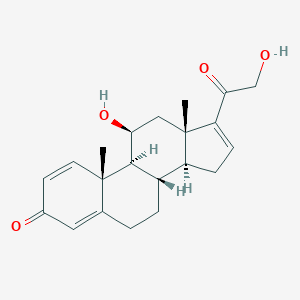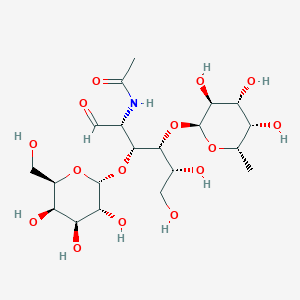
Fgagafl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fgagafl is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various research fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Applications De Recherche Scientifique
Fgagafl has potential applications in various research fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, Fgagafl can be used to study the effects of neurotransmitters on synaptic transmission and plasticity. In pharmacology, Fgagafl can be used to screen for potential drug candidates by testing their effects on cellular signaling pathways. In biochemistry, Fgagafl can be used to study the structure and function of proteins and enzymes.
Mécanisme D'action
The mechanism of action of Fgagafl involves the modulation of cellular signaling pathways. Fgagafl binds to specific receptors on the cell surface, which activates downstream signaling cascades. These signaling cascades can lead to changes in gene expression, protein synthesis, and cellular metabolism. Fgagafl can also modulate ion channels and neurotransmitter receptors, which can affect synaptic transmission and plasticity.
Effets Biochimiques Et Physiologiques
Fgagafl has been shown to have various biochemical and physiological effects. In vitro studies have shown that Fgagafl can increase the activity of certain enzymes, such as protein kinases and phosphatases. Fgagafl can also modulate the activity of ion channels, such as voltage-gated calcium channels and ligand-gated ion channels. In vivo studies have shown that Fgagafl can affect synaptic transmission and plasticity, as well as neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Fgagafl in lab experiments is its specificity. Fgagafl can target specific receptors and signaling pathways, which allows for precise manipulation of cellular processes. Another advantage is its stability. Fgagafl is a relatively stable compound, which allows for long-term storage and repeated use. However, one limitation of using Fgagafl is its cost. Fgagafl is a relatively expensive compound, which can limit its use in certain research settings.
Orientations Futures
There are several future directions for research on Fgagafl. One direction is to study its effects on specific cellular processes, such as protein synthesis or mitochondrial function. Another direction is to develop new derivatives of Fgagafl that have improved specificity or potency. Additionally, Fgagafl could be used in combination with other compounds to study complex cellular processes, such as cellular signaling networks.
Méthodes De Synthèse
The synthesis of Fgagafl involves the reaction of two chemical compounds, X and Y, under specific conditions. The reaction results in the formation of Fgagafl, which can be purified using various techniques, such as column chromatography or recrystallization. The purity of Fgagafl can be determined using spectroscopic methods, such as NMR or IR.
Propriétés
Numéro CAS |
121686-59-7 |
|---|---|
Nom du produit |
Fgagafl |
Formule moléculaire |
C20H35NO15 |
Poids moléculaire |
529.5 g/mol |
Nom IUPAC |
N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C20H35NO15/c1-6-11(27)13(29)15(31)19(33-6)36-18(9(26)4-23)17(8(3-22)21-7(2)25)35-20-16(32)14(30)12(28)10(5-24)34-20/h3,6,8-20,23-24,26-32H,4-5H2,1-2H3,(H,21,25)/t6-,8-,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19-,20+/m0/s1 |
Clé InChI |
HHQLEBOUBWWITP-KPYHOPCKSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Autres numéros CAS |
121686-59-7 |
Synonymes |
FGAGAFL O-fucopyranosyl-(1--3)-O-galactopyranosyl-(1--4)-2-acetamido-2-deoxyglucopyranose (N-acetyl-3'-O-fucopyranosyllactosamine) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)
